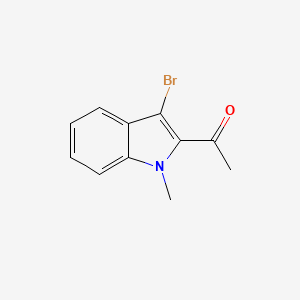
1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanone: is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a bromine atom attached to the third position of the indole ring, a methyl group at the first position, and an ethanone group at the second position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanone typically involves the bromination of 1-methylindole followed by acylation. One common method includes:
Bromination: 1-Methylindole is treated with bromine in the presence of a solvent like acetic acid to introduce the bromine atom at the third position.
Acylation: The brominated product is then subjected to acylation using ethanoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: 1-(3-Amino-1-methyl-1H-indol-2-yl)ethanone
Oxidation: 1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanoic acid
Reduction: 1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanol
Coupling: Biaryl derivatives
科学的研究の応用
1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The bromine atom and ethanone group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit specific enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects.
類似化合物との比較
1-(3-Bromo-1-methyl-1H-indol-2-yl)ethanone can be compared with other indole derivatives such as:
1-Methylindole: Lacks the bromine and ethanone groups, making it less reactive.
1-(3-Chloro-1-methyl-1H-indol-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(3-Bromo-1H-indol-2-yl)ethanone: Lacks the methyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
57554-68-4 |
|---|---|
分子式 |
C11H10BrNO |
分子量 |
252.11 g/mol |
IUPAC名 |
1-(3-bromo-1-methylindol-2-yl)ethanone |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)11-10(12)8-5-3-4-6-9(8)13(11)2/h3-6H,1-2H3 |
InChIキー |
IRANXEPTQSRFEQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















